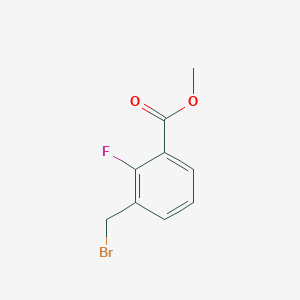

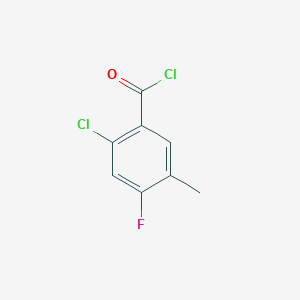

2-Chloro-4-fluoro-5-methylbenzoyl chloride

Übersicht

Beschreibung

Synthesis Analysis

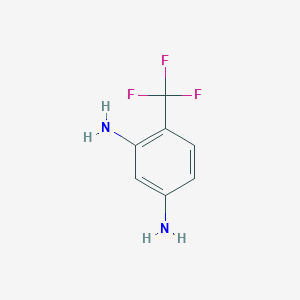

The synthesis of related compounds such as 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride has been reported using the Schiemann reaction, oxychlorination, and nitration starting from bis(4-amino-2chlorophenyl) disulfide . This suggests that similar synthetic strategies could potentially be applied to synthesize 2-Chloro-4-fluoro-5-methylbenzoyl chloride, although the specific details and reagents would differ due to the presence of a methyl group instead of a nitro group.

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-Chloro-4-fluoro-5-methylbenzoyl chloride, such as 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its chlorophenyl derivative, have been analyzed using X-ray crystallography . These analyses reveal the presence of intramolecular hydrogen bonding and π-π stacking interactions, which are important for the stability and packing of the molecules in the solid state. Similar interactions might be expected in the molecular structure of 2-Chloro-4-fluoro-5-methylbenzoyl chloride.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-4-fluoro-5-methylbenzoyl chloride are not detailed in the provided papers. However, the properties of similar compounds, such as 2-fluorobenzoyl chloride, 2-chlorobenzoyl chloride, and 2-bromobenzoyl chloride, have been studied using gas electron diffraction and quantum chemical calculations . These studies provide information on bond distances, conformational preferences, and trends in molecular behavior with varying halogen substituents. It can be inferred that 2-Chloro-4-fluoro-5-methylbenzoyl chloride would exhibit similar properties, with specific differences due to the methyl substituent.

Wissenschaftliche Forschungsanwendungen

Synthesis Applications

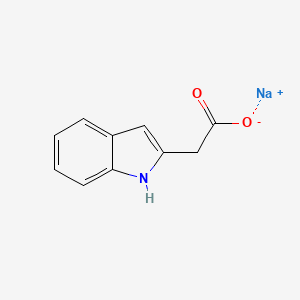

Synthesis of Isoxazole Derivatives : The compound was used in synthesizing 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride. This synthesis involved steps such as oximation, chlorination, cyclization, hydrolysis, and acyl chlorination, starting from 2-chloro-6-fluorobenzaldehyde. This route was noted for its practicality, high yield, and low cost (Su Wei-ke, 2008).

Herbicide and Pesticide Synthesis : 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a derivative, is crucial in synthesizing key intermediates for producing pesticides, including herbicides. A novel synthetic route involving steps like the Schiemann reaction and oxychlorination was developed for producing these intermediates (Xiao-hua Du, Sheng Chen, Mei-Ru Zheng, Zhen-yuan Xu, 2005).

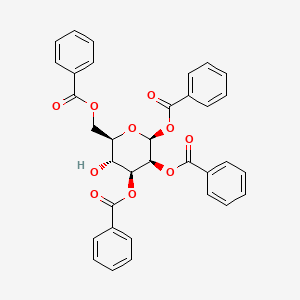

Pharmaceutical Synthesis : The compound was used in synthesizing Lixivaptan, a selective arginine vasopressin V2 receptor antagonist. The process involved esterification, reduction, acylation, hydrolysis, and acyl chlorination (Zhang Dashua, 2013).

Chemical Property Studies

- Study of Electron Delocalization : Research on N-heterocyclic carbenes (NHCs) with increased π-acceptor character featured molecular 2-chloro-1,3-bis(fluorophenyl)imidazolidine-4,5-diones. This study was significant for understanding the reactivity and stability of these compounds, relevant for various chemical synthesis processes (M. Hobbs, T. D. Forster, J. Borau-Garcia, Chrissy J. Knapp, H. Tuononen, R. Roesler, 2010).

Safety and Hazards

2-Chloro-5-fluoro-4-methylbenzoyl chloride is a hazardous chemical. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is advised. It should be used only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

2-chloro-4-fluoro-5-methylbenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO/c1-4-2-5(8(10)12)6(9)3-7(4)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSAWWHCLCPNUBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)Cl)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-fluoro-5-methylbenzoyl chloride | |

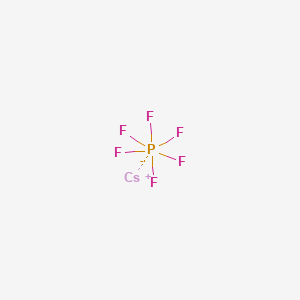

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

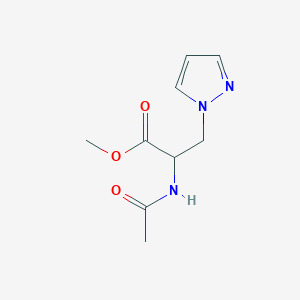

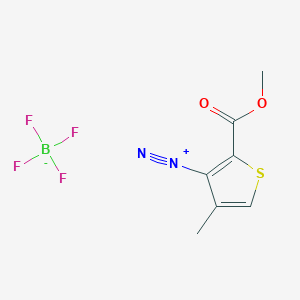

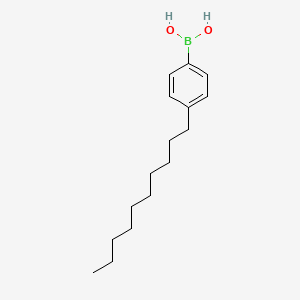

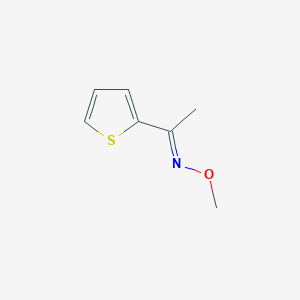

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-N-Boc-1-oxa-4-azaspiro[4.5]decane-3-carboxaldehyde](/img/structure/B3040208.png)